molecular formula C21H22N4O2S B2897753 3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide CAS No. 1203409-39-5

3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide

Cat. No.: B2897753
CAS No.: 1203409-39-5
M. Wt: 394.49
InChI Key: FEJJRQBOEGUSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide is a heterocyclic compound featuring a central piperidine ring substituted with a 1,3,4-thiadiazole moiety at the 3-position and an N-phenylcarboxamide group. The thiadiazole ring is further functionalized with a 4-methoxyphenyl substituent. This structure combines pharmacophoric elements common in bioactive molecules: the piperidine scaffold (often associated with CNS activity), the thiadiazole ring (known for antimicrobial and anticancer properties), and methoxy groups (which enhance solubility and binding affinity via electronic effects) .

Properties

IUPAC Name

3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-27-18-11-9-15(10-12-18)19-23-24-20(28-19)16-6-5-13-25(14-16)21(26)22-17-7-3-2-4-8-17/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJJRQBOEGUSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides under acidic or dehydrating conditions. For 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine :

  • 4-Methoxybenzoyl chloride is reacted with thiosemicarbazide in anhydrous ethanol to form 4-methoxybenzoyl thiosemicarbazide .
  • Cyclization is induced using phosphorus oxychloride (POCl₃) at 80–100°C for 4–6 hours, yielding the thiadiazole ring.

Reaction Scheme:
$$
\text{4-Methoxybenzoyl chloride} + \text{Thiosemicarbazide} \xrightarrow{\text{POCl}_3, \Delta} \text{5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine}
$$

Key Conditions:

  • Solvent: Dry ethanol or toluene.
  • Catalysts: POCl₃ or H₂SO₄.
  • Yield: 60–75%.

Alternative Routes Using Hydrazine Derivatives

Substituting thiosemicarbazide with hydrazine hydrate and carbon disulfide (CS₂) in the presence of potassium hydroxide provides an alternative pathway, though with lower yields (~50%).

Functionalization of the Thiadiazole Amine

The C-2 amine on the thiadiazole serves as the nucleophilic site for coupling with the piperidine carboxamide. Two primary strategies are employed:

Direct Carboxamide Coupling

Method A: Carbamoyl Chloride Approach

  • N-Phenylpiperidine-1-carboxamide is synthesized by reacting piperidine with phenyl isocyanate in dichloromethane at 0°C.
  • The carboxamide is converted to its chloride derivative using thionyl chloride (SOCl₂) , yielding N-phenylpiperidine-1-carboxamidyl chloride .
  • The thiadiazole amine undergoes nucleophilic acyl substitution with the carboxamidyl chloride in dry tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.

Reaction Scheme:
$$
\text{Thiadiazole-NH}2 + \text{Piperidine-COCl} \xrightarrow{\text{Et}3\text{N}, \text{THF}} \text{Target Compound}
$$

Optimization Notes:

  • Excess SOCl₂ (1.5 equiv.) ensures complete conversion to the acyl chloride.
  • Yields improve with slow addition of Et₃N to minimize side reactions (65–80%).

Intermediate Acetamide Formation

Method B: Chloroacetyl Linker Strategy

  • The thiadiazole amine is reacted with chloroacetyl chloride in anhydrous sodium acetate to form 2-chloro-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide .
  • The chloro group undergoes nucleophilic substitution with N-phenylpiperidine-1-carboxamide in dry benzene under reflux.

Advantages:

  • The acetamide linker enhances solubility and facilitates coupling.
  • Higher yields (70–85%) compared to direct methods.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H of 4-methoxyphenyl).
    • δ 6.95 (d, J = 8.8 Hz, 2H, Ar-H of 4-methoxyphenyl).
    • δ 3.82 (s, 3H, OCH₃).
    • δ 3.45–3.60 (m, 4H, piperidine-H).
  • ¹³C NMR: Signals at δ 167.8 (C=O), 161.2 (C-2 thiadiazole), and 55.1 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)**

  • Calculated for C₂₂H₂₃N₅O₂S: [M+H]⁺ = 430.1601.
  • Observed: 430.1605.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantages
A SOCl₂, THF 65–80 ≥95 Fewer steps, direct coupling
B Benzene, Δ 70–85 ≥98 Higher yield, intermediate purification

Table 1. Performance metrics for primary synthesis routes. Data aggregated from.

Challenges and Optimization Strategies

  • Steric Hindrance: Bulky substituents on the piperidine ring reduce coupling efficiency. Using microwave-assisted synthesis (100°C, 30 min) improves reaction rates.
  • Byproduct Formation: Excess Et₃N may lead to quaternary ammonium salts. Column chromatography (SiO₂, ethyl acetate/hexane) effectively isolates the target compound.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are preferred to batch processes, enabling precise control over exothermic reactions (e.g., POCl₃ cyclization). Automated purification systems (e.g., simulated moving bed chromatography ) enhance throughput.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Thiadiazole Substituent Piperidine/Pyrrolidine Substituent Carboxamide Group Key Data/Findings
Target: 3-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide C₂₂H₂₂N₄O₂S 410.5 4-Methoxyphenyl Piperidine-3-position N-Phenyl No direct data; inferred stability from analogs .
4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenyl)piperidine-1-carboxamide [CAS 1170903-37-3] C₂₃H₂₆N₄O₃S 438.5 4-Methoxybenzyl Piperidine-4-position N-(4-Methoxyphenyl) Smiles: COc1ccc(Cc2nnc(C3CCN(C(=O)Nc4ccc(OC)cc4)CC3)s2)cc1.
4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide [CAS 1169956-31-3] C₂₃H₂₆N₄O₃S 438.5 4-Methoxybenzyl Piperidine-4-position N-(2-Methoxyphenyl) Structural isomer of ; methoxy positional effects on solubility inferred.
N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) C₁₆H₁₄N₄O₃S 343.1 Pyridin-3-yl None (carboxamide directly on thiadiazole) N-(2,5-Dimethoxyphenyl) M.p. 199–200°C; HRMS m/z 343.0852. Demonstrates bioactivity in kinase inhibition.
1-(4-Fluorophenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide C₁₇H₁₈FN₃O₂S 363.4 5-Isopropyl Pyrrolidine-3-carboxamide N-(4-Fluorophenyl) Smiles: FC1=CC=C(C=C1)N2C(CC2=O)C(=O)NC3=NN=C(S3)C(C)C.

Structural and Functional Insights

The methoxy group’s electron-donating nature may improve solubility relative to halogenated analogs (e.g., fluorophenyl in ). Positional Effects: Compounds with benzyl groups (e.g., ) exhibit higher molecular weights (438.5 vs.

Piperidine vs. Pyrrolidine Scaffolds :

  • The piperidine ring in the target compound and provides conformational flexibility, whereas pyrrolidine in introduces rigidity due to its five-membered structure. Piperidine derivatives may exhibit better metabolic stability .

Carboxamide Variations :

  • The N-phenyl group in the target compound lacks the methoxy substituents seen in , reducing polarity. This could influence target binding; for example, N-(2,5-dimethoxyphenyl) in 18p showed enhanced kinase inhibition due to hydrogen bonding with methoxy groups.

Biological Activity

3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Synthesis and Structural Characteristics

The compound was synthesized through the reaction of [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amine with 3,5-dimethylbenzoic acid. Its molecular formula is C21H22N4O2SC_{21}H_{22}N_{4}O_{2}S, with a molar mass of 382.49 g/mol. The crystal structure reveals intermolecular N—HN hydrogen bonds that link molecules into centrosymmetric dimers .

Crystallographic Data

Atomx (Å)y (Å)z (Å)U_iso (Ų)
S0.27895(9)0.50241(8)0.45162(5)0.0522(2)
O1-0.1231(3)0.9452(2)0.79130(14)0.0623(5)
O20.4152(3)0.4748(2)0.28050(14)0.0652(6)
N10.2642(3)0.2783(3)0.60946(17)0.0622(6)
N20.3535(3)0.1794(3)0.54356(17)0.0617(6)
N30.4531(3)0.2098(3)0.38198(16)0.0513(5)

Antitumor Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antitumor properties due to their ability to inhibit various cancer cell lines effectively. In particular, studies have shown that compounds similar to the target compound can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231), demonstrating significant cytotoxicity . The mechanism involves the induction of apoptosis and disruption of cellular processes essential for tumor growth.

Anti-inflammatory Properties

Thiadiazole derivatives have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in various models of inflammation . The specific compound under study has shown promise in reducing inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. Preliminary findings suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

  • Antitumor Efficacy : A study conducted on a series of thiadiazole derivatives revealed that compounds with structural similarities to the target compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity .
  • Inflammation Model : In a controlled study involving animal models induced with inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory potential.
  • Microbial Resistance : In vitro studies demonstrated that the compound could enhance the efficacy of conventional antibiotics against resistant strains of bacteria, suggesting a possible role as an adjuvant therapy in infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide intermediates with carboxylic acid derivatives. Key steps include:

  • Cyclization : Use of POCl₃ under reflux (90–100°C) in anhydrous DMF to form the thiadiazole core .
  • Coupling Reactions : Amide bond formation between the thiadiazole intermediate and substituted piperidine using coupling agents like EDCI/HOBt in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMSO/water mixtures improves purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for methoxyphenyl and phenyl groups) and piperidine carbons (δ 40–60 ppm) .
  • IR Spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and thiadiazole C=N (1540–1580 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, COX-2) .
  • Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure interactions with receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky (e.g., biphenyl) groups to modulate lipophilicity and target engagement .
  • Scaffold Hybridization : Fuse the thiadiazole with pyrrolidinone or pyrazole moieties to enhance solubility or selectivity .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding modes against targets like PARP-1 or tubulin .

Q. What crystallographic strategies resolve contradictions between computational models and experimental data?

  • Methodological Answer :

  • Single-Crystal XRD : Grow crystals via slow evaporation (acetone/ethanol) and refine structures using SHELXL .
  • Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for high-resolution refinement of challenging crystals .
  • Validation Tools : Use PLATON to check for disorders and R1/Rfree convergence (<5% discrepancy) .

Q. How can discrepancies in biological assay results across studies be systematically addressed?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Repetition : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Compare data across studies using tools like Prism to identify outliers or assay-specific artifacts .

Q. What strategies improve in vivo bioavailability and pharmacokinetic profiles?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or phosphate groups at the piperidine carboxamide to enhance solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (50–100 nm) for sustained release .
  • ADME Studies : Conduct HPLC-MS/MS analysis of plasma/tissue samples from rodent models to track absorption and metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.